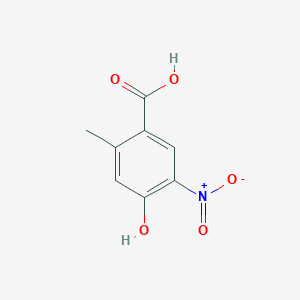

4-Hydroxy-2-methyl-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDKLIGKTGJHFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Hydroxy 2 Methyl 5 Nitrobenzoic Acid

Regioselective Functionalization Techniques for Aromatic Rings

The precise placement of functional groups on the aromatic ring is paramount in the synthesis of 4-Hydroxy-2-methyl-5-nitrobenzoic acid. Achieving the desired 1,2,4,5-substitution pattern requires a strategic sequence of reactions that leverages the directing effects of the substituents. A highly plausible synthetic route commences with 2-methylphenol (o-cresol), sequentially introducing the carboxyl and nitro groups.

Controlled Nitration Strategies on Substituted Aromatic Precursors

Nitration is a classic electrophilic aromatic substitution reaction crucial for introducing the nitro (-NO2) group onto the aromatic ring. numberanalytics.commasterorganicchemistry.com The regiochemical outcome of this reaction is governed by the electronic properties of the substituents already present on the ring. In the synthesis of 4-Hydroxy-2-methyl-5-nitrobenzoic acid from its precursor, 4-hydroxy-2-methylbenzoic acid, the directing effects of the hydroxyl (-OH), methyl (-CH3), and carboxyl (-COOH) groups must be considered.

The hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. quora.com Similarly, the methyl group is an ortho-, para-directing activator, albeit weaker than the hydroxyl group. Conversely, the carboxylic acid group is a deactivating group, directing electrophiles to the meta position. numberanalytics.comyoutube.com

In the precursor, 4-hydroxy-2-methylbenzoic acid, the positions ortho to the strongly activating hydroxyl group are C3 and C5. The position para to the hydroxyl group is occupied by the carboxyl group. The nitration reaction, typically carried out with a mixture of nitric acid and sulfuric acid which generates the highly electrophilic nitronium ion (NO2+), is therefore directed to either the C3 or C5 position. masterorganicchemistry.comyoutube.com The C5 position is also meta to the deactivating carboxyl group, which electronically favors this position over C3. Consequently, the controlled nitration of 4-hydroxy-2-methylbenzoic acid selectively yields 4-Hydroxy-2-methyl-5-nitrobenzoic acid. truman.edu

| Nitrating Agent | Catalyst/Conditions | Role | Typical Precursor |

| HNO₃/H₂SO₄ | Cold (e.g., 0°C) | Generates nitronium ion (NO₂⁺) for electrophilic attack. youtube.comtruman.edu | Phenols, Benzoic Acids |

| Copper(II) nitrate (B79036) | Reflux in THF | Provides a regioselective nitration method for phenols. chemicalbook.com | Phenols |

| Ceric ammonium (B1175870) nitrate | Phase Transfer Catalyst | Used for nitration of sensitive substrates. nbinno.com | Salicylic (B10762653) Acid |

Selective Oxidation of Methyl Groups to Carboxylic Acid Functionalities

The conversion of an aromatic methyl group to a carboxylic acid is a fundamental oxidative transformation. mdpi.com This step is often performed on an alkylbenzene precursor. Strong oxidizing agents are typically required, as the benzene (B151609) ring itself is relatively inert to oxidation. openstax.org

Potassium permanganate (B83412) (KMnO4) is a classic and effective reagent for this purpose, converting an alkylbenzene into a benzoic acid. openstax.org The reaction proceeds through the formation of a benzylic radical at the carbon adjacent to the aromatic ring. For this reaction to occur, at least one benzylic hydrogen must be present; compounds like tert-butylbenzene (B1681246) are inert to this type of oxidation. openstax.org Industrially, catalytic air oxidation, often using cobalt salts, is employed for large-scale production of aromatic carboxylic acids like terephthalic acid from p-xylene. openstax.org

For more sensitive molecules, alternative metal-free catalytic systems have been developed. For instance, N-alkyl pyridinium (B92312) salts can catalyze the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen, offering a greener alternative to heavy metal oxidants. researchgate.netrsc.org

| Oxidizing System | Typical Conditions | Substrate Example | Product |

| Potassium Permanganate (KMnO₄) | Aqueous, heat | Butylbenzene | Benzoic Acid openstax.org |

| Air (O₂) / Co(III) salts | High temperature | p-Xylene | Terephthalic Acid openstax.org |

| N-Bromosuccinimide (NBS) | Photoirradiation | Toluene derivatives | Benzoic acid derivatives researchgate.net |

| N-alkyl pyridinium salts / O₂ | 160°C, Acetonitrile (B52724) | p-Xylene | p-Toluic Acid rsc.org |

Introduction of Hydroxyl Groups onto Aromatic Systems

Introducing a hydroxyl group directly onto an aromatic ring can be challenging. stackexchange.com More commonly, syntheses start from a phenol (B47542) derivative. However, several methods exist for aromatic hydroxylation. One classical laboratory approach involves a sequence of lithiation, followed by reaction with a borate (B1201080) ester and subsequent oxidation with hydrogen peroxide. stackexchange.com

In the context of synthesizing 4-Hydroxy-2-methyl-5-nitrobenzoic acid, a more direct and regioselective approach is to begin with a hydroxylated precursor, such as 2-methylphenol. The hydroxyl group can then be used to direct subsequent functionalizations, such as carboxylation, as seen in the Kolbe-Schmitt reaction. researchgate.net In this reaction, a phenoxide is carboxylated, typically with carbon dioxide under pressure, with the hydroxyl group directing the carboxylation primarily to the ortho position, though para-carboxylation can also occur. For 2-methylphenol, the steric hindrance from the adjacent methyl group can favor para-carboxylation to yield 4-hydroxy-2-methylbenzoic acid. google.com

Catalytic Approaches and Reaction Mechanism Elucidation in Synthesis

The efficiency and selectivity of the synthetic steps are often enhanced by catalysts, which also provide insight into the underlying reaction mechanisms.

Role of Radical Initiators and Phase Transfer Catalysts in Oxidation Reactions

The oxidation of aromatic methyl groups often proceeds via a free-radical mechanism. rsc.org The process is initiated by the abstraction of a benzylic hydrogen atom to form a stabilized benzylic radical. openstax.org Radical initiators, such as benzoyl peroxide, are sometimes used to facilitate this initial step, particularly in reactions like benzylic bromination with N-bromosuccinimide (NBS), which can be a precursor step to oxidation. openstax.org

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous oxidizing agent and an organic substrate. wikipedia.orgresearchgate.net In the oxidation of aromatic compounds, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the oxidant anion (e.g., permanganate, MnO4⁻) from the aqueous phase into the organic phase where the aromatic substrate is dissolved. researchgate.netsciforum.net This dramatically increases the reaction rate by bringing the reactants together. PTC offers a greener approach to oxidation by enabling the use of aqueous oxidants and potentially reducing the need for harsh organic solvents. researchgate.net

| Catalyst Type | Example Catalyst | Reaction | Function |

| Radical Initiator | Benzoyl Peroxide | Benzylic Bromination | Initiates radical chain reaction by forming bromine radicals from NBS. openstax.org |

| Radical Initiator | p-Tolualdehyde | Oxidation of p-xylene | Forms hydroperoxide as a primary product to start the radical process. rsc.org |

| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Permanganate Oxidation | Transports MnO₄⁻ from aqueous phase to organic phase. researchgate.net |

| Phase Transfer Catalyst | Tricaprylmethylammonium chloride (Aliquat 336) | Permanganate Oxidation | Solubilizes permanganate ions in the organic solvent. researchgate.netresearchgate.net |

Mechanistic Pathways of Nitration and Carboxylation Processes

The mechanisms of nitration and carboxylation are central to understanding the synthesis of 4-Hydroxy-2-methyl-5-nitrobenzoic acid.

Nitration Mechanism: Aromatic nitration proceeds through an electrophilic aromatic substitution (SEAr) mechanism. masterorganicchemistry.com The reaction involves three key stages:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). youtube.com

Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity is determined in the second step, where the stability of the intermediate arenium ion is influenced by the existing substituents. Activating groups (-OH, -CH₃) stabilize the positive charge, especially when it is located ortho or para to them, while deactivating groups (-COOH) destabilize it. youtube.com

Carboxylation Mechanism: The Kolbe-Schmitt reaction is a key method for carboxylating phenols. researchgate.net The mechanism involves the following steps:

Phenoxide Formation: The phenolic starting material is deprotonated by a strong base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion.

Electrophilic Attack by CO₂: The phenoxide ion attacks carbon dioxide, which acts as the electrophile. The reaction typically proceeds to the ortho position due to the formation of a chelated intermediate with the alkali metal cation.

Tautomerization: The resulting intermediate tautomerizes to re-form the aromatic ring, yielding the salt of a hydroxybenzoic acid, which is then protonated in an acidic workup. researchgate.net

Alternative carboxylation methods involve organometallic intermediates or the use of Lewis acids to activate the aromatic ring towards carboxylation with CO₂. researchgate.netscirp.org

Principles of Green Chemistry in the Production of Aromatic Building Blocks

Green chemistry is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. paperpublications.orgepitomejournals.comnih.gov In the context of producing aromatic building blocks like 4-Hydroxy-2-methyl-5-nitrobenzoic acid, these principles steer researchers toward developing cleaner, safer, and more efficient synthetic pathways. Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing energy-efficient processes. paperpublications.orgsolubilityofthings.com A primary focus in the synthesis of nitroaromatic compounds is the replacement of conventional nitrating agents with more environmentally friendly alternatives and the optimization of reaction conditions to enhance product yield and selectivity. aiche.orgnih.gov

The cornerstone of synthesizing 4-Hydroxy-2-methyl-5-nitrobenzoic acid is the nitration of its precursor, 4-hydroxy-2-methylbenzoic acid. The classical method for aromatic nitration involves a "mixed acid" solution of concentrated nitric acid and sulfuric acid. aiche.orgwikipedia.org This process, while effective, generates significant quantities of corrosive and toxic acidic waste, posing serious environmental and safety risks. aiche.orgijirt.org

In line with green chemistry principles, significant research has been dedicated to finding safer and more sustainable nitrating agents and catalysts.

Solid Acid Catalysts: A prominent green alternative is the use of recyclable solid acid catalysts, such as zeolites (e.g., H-ZSM-5, Zeolite beta), sulfated metal oxides (e.g., sulfated zirconia), and supported heteropoly acids. ijirt.orgrsc.org These catalysts can facilitate the nitration reaction, often under solvent-free conditions, and can be easily separated from the reaction mixture and reused, thus minimizing waste. ijirt.org For instance, zeolite beta has demonstrated high activity and selectivity in the nitration of various aromatic compounds. rsc.orgrsc.org The use of tungsten oxide (WO₃) supported on mesoporous silica (B1680970) has also shown promise for liquid-phase nitration using commercial-grade nitric acid without the need for sulfuric acid. google.comresearchgate.net

Alternative Nitrating Systems: Other methodologies avoid sulfuric acid entirely by employing different reagents.

Metal Nitrates: The use of metal nitrates, such as copper(II) nitrate (Cu(NO₃)₂) or calcium nitrate, in conjunction with a solvent like acetic acid, offers a milder alternative for nitrating phenolic compounds. orientjchem.orgchemicalbook.com

Urea Nitrate: Urea nitrate, used with a catalytic amount of sulfuric acid, provides a safer, solid nitrating agent that operates at room temperature and often results in clean, high-yield mononitration with simple aqueous workup. rasayanjournal.co.in

Dinitrogen Pentoxide (N₂O₅): Dinitrogen pentoxide is an effective and eco-friendly nitrating agent that can be used almost stoichiometrically, significantly reducing acidic waste. nih.gov Its application in a reusable medium like liquefied 1,1,1,2-tetrafluoroethane (B8821072) further enhances the green credentials of the process. nih.gov

Nitrogen Dioxide and Oxygen: Systems using nitrogen dioxide (NO₂) activated by oxygen in the presence of an inorganic catalyst also provide a pathway that completely avoids the use of nitric and sulfuric acids, thereby eliminating spent acid waste. google.com

The table below summarizes various environmentally benign nitration systems applicable to aromatic compounds, which could be adapted for the synthesis of 4-Hydroxy-2-methyl-5-nitrobenzoic acid.

| Nitrating System | Substrate Example | Key Advantages | Reference |

|---|---|---|---|

| Zeolite Hβ with HNO₃/Trifluoroacetic Anhydride | Benzoic Acid, Nitrobenzene | High activity for deactivated substrates; avoids sulfuric acid. | rsc.org |

| Urea Nitrate / H₂SO₄ (catalytic) | Chlorobenzene, Toluene | Milder room-temperature conditions; simple aqueous workup; high yields of mono-nitro products. | rasayanjournal.co.in |

| Calcium Nitrate / Acetic Acid (Microwave) | Phenol | Rapid reaction (minutes); avoids corrosive mixed acids; high yield. | orientjchem.org |

| Dinitrogen Pentoxide (N₂O₅) in liquefied gas | Naphthalene | Eco-friendly agent; minimal waste; reusable solvent. | nih.gov |

| WO₃/SiO₂ with 70% HNO₃ | Aromatics (general) | Avoids sulfuric acid; recyclable solid catalyst. | google.comresearchgate.net |

Achieving high selectivity and yield is crucial for minimizing waste and improving the economic viability of a synthesis. In the nitration of 4-hydroxy-2-methylbenzoic acid, the directing effects of the substituents (-OH, -CH₃, and -COOH) must be carefully managed to ensure the nitro group is introduced at the desired C-5 position. Process optimization focuses on manipulating reaction conditions and employing novel technologies to favor the formation of the target isomer.

Regioselectivity Control: The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator. The desired product requires nitration ortho to the hydroxyl group and meta to the methyl group. Controlling reaction temperature, the choice of nitrating agent, and the catalyst can influence the regiochemical outcome. wikipedia.org For instance, nitration using solid acid catalysts with specific pore structures, like zeolite beta, can enhance para-selectivity by leveraging shape-selective catalysis, which could be exploited in related substrates. rsc.orgrsc.org

Microwave-Assisted Synthesis: A significant advancement in process optimization is the use of microwave irradiation. nih.gov This non-traditional activation method can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. orientjchem.orguobabylon.edu.iq The rapid, uniform heating provided by microwaves can enhance reaction rates and selectivity. uzh.chresearchgate.net For example, the microwave-assisted nitration of phenol using calcium nitrate was completed in one minute with an 89% yield. orientjchem.org This approach is highly applicable for optimizing the synthesis of nitroaromatic compounds.

The following table compares conventional and optimized conditions for nitration reactions, highlighting the potential for greener processing.

| Parameter | Conventional Method (e.g., Mixed Acid) | Optimized Green Method (e.g., Microwave) | Advantage of Optimization |

|---|---|---|---|

| Activation Energy | Heating under reflux | Microwave Irradiation | Reduced energy consumption; rapid heating. orientjchem.org |

| Reaction Time | Hours | Minutes | Increased throughput; energy savings. orientjchem.orguobabylon.edu.iq |

| Solvent | Excess corrosive acids (H₂SO₄) | Minimal solvent or greener solvents (e.g., acetic acid) | Reduced hazardous waste and environmental impact. orientjchem.orgrasayanjournal.co.in |

| Yield & Selectivity | Often moderate with byproduct formation | Can be higher with improved selectivity | Improved atom economy; easier purification. nih.govresearchgate.net |

By integrating these green chemistry principles, the synthesis of 4-Hydroxy-2-methyl-5-nitrobenzoic acid can be transformed from a hazardous, waste-intensive process into a more sustainable and efficient methodology.

Advanced Chemical Reactivity and Transformation Studies of 4 Hydroxy 2 Methyl 5 Nitrobenzoic Acid

Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the aromatic system's reactivity and serves as a versatile handle for further functionalization.

One of the most fundamental transformations of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the molecule, turning an electron-withdrawing group into a strong electron-donating one. The selective reduction of the nitro group in nitrobenzoic acids can be effectively achieved using various reagents. A common method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. This method is often preferred for its efficiency and selectivity, leaving other functional groups like the carboxylic acid and hydroxyl moieties intact.

| Reagent | Catalyst | Solvent | Product |

|---|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | Raney-Nickel | Methanol or Ethanol (B145695) | 5-Amino-4-hydroxy-2-methylbenzoic acid |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) | Ethanol | 5-Amino-4-hydroxy-2-methylbenzoic acid |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Ethanol | 5-Amino-4-hydroxy-2-methylbenzoic acid |

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by strong electron-withdrawing groups. wikipedia.orgontosight.ai The nitro group on 4-hydroxy-2-methyl-5-nitrobenzoic acid strongly activates the aromatic ring toward nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgontosight.ai

The potential for an SNAr reaction on this molecule is significant, though it requires the presence of a suitable leaving group (typically a halide) at a position activated by the nitro group (ortho or para). In the parent molecule, there is no such leaving group. However, if a derivative, such as 4-hydroxy-2-methyl-5-nitro-X-benzoic acid (where X is a halogen at an activated position), were used, the nitro group would facilitate the displacement of X by a nucleophile. The activating effect of the nitro group makes the ring electron-deficient, thus more susceptible to attack by nucleophiles like alkoxides, amines, or thiolates. numberanalytics.com This potential highlights a pathway for introducing a wide range of functionalities onto the aromatic core.

Reactivity of the Hydroxyl Moiety

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions, including O-alkylation, acylation, and participation in coupling and condensation reactions.

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new properties to the molecule.

Esterification: The phenolic hydroxyl can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to form the corresponding ester. This reaction is a standard method for protecting the hydroxyl group.

Etherification: The formation of an ether (O-alkylation) is typically achieved via the Williamson ether synthesis. The phenol (B47542) is first deprotonated with a strong base (e.g., sodium hydride) to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to yield the ether.

| Reaction Type | Reagent | Conditions | Product Functional Group |

|---|---|---|---|

| Esterification (Acylation) | Acetyl Chloride | Pyridine, Room Temperature | Phenolic Ester (Acetate) |

| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Anhydrous THF | Phenolic Ether (Anisole derivative) |

The electron-rich nature of the phenol ring, activated by the hydroxyl group, allows it to participate in several important C-C and C-O bond-forming reactions.

Oxidative Coupling: In the presence of certain catalysts or oxidants (e.g., transition metal complexes like those of iron or vanadium), phenols can undergo oxidative coupling. wikipedia.orgnih.gov This reaction involves the formation of phenoxy radicals, which can then couple at the ortho or para positions to form biphenyl (B1667301) (C-C coupling) or diphenyl ether (C-O coupling) linkages. nih.govrsc.org For 4-hydroxy-2-methyl-5-nitrobenzoic acid, the positions ortho to the hydroxyl group are potential sites for such coupling.

Mannich Reaction: Phenols are active substrates in the Mannich reaction, a three-component condensation involving formaldehyde (B43269) and a primary or secondary amine. researchgate.netacs.org The reaction results in the aminomethylation of the phenol, typically at the activated ortho position, to yield a Mannich base. acs.org

Condensation with Aldehydes: Phenols readily condense with aldehydes in the presence of acid or base catalysts. acs.orgstackexchange.com A classic example is the reaction with formaldehyde to form phenolic resins (like Bakelite). wikipedia.org Another important reaction is the Reimer-Tiemann reaction, where treatment of a phenol with chloroform (B151607) in a basic solution introduces a formyl (-CHO) group onto the ring, predominantly at the ortho position. byjus.comwikipedia.org

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to a wide array of other functionalities. mlsu.ac.in

Key transformations of the carboxylic acid group in 4-hydroxy-2-methyl-5-nitrobenzoic acid include its conversion to esters, acid chlorides, amides, and its reduction to a primary alcohol.

| Reaction Type | Reagent(s) | Key Intermediate/Conditions | Product Functional Group |

|---|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Reversible, requires removal of water | Methyl Ester |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Anhydrous conditions, reflux | Acyl Chloride |

| Amide Formation | 1. SOCl₂ 2. Ammonia (NH₃) | Via the acyl chloride intermediate | Primary Amide |

| Reduction | Borane-THF complex (BH₃·THF) | Selective for carboxylic acid over nitro group | Primary Alcohol |

The conversion to an acyl chloride is particularly useful as it creates a highly reactive intermediate that can be easily converted to esters, amides, and other derivatives under mild conditions. researchgate.net Furthermore, reduction of the carboxylic acid can be achieved selectively. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitro group, milder reagents like borane (B79455) (BH₃) can selectively reduce the carboxylic acid to a primary alcohol. researchgate.net

Decarboxylation Pathways and Conditions

The removal of the carboxyl group from 4-Hydroxy-2-methyl-5-nitrobenzoic acid, a process known as decarboxylation, is a significant transformation that can be achieved under various conditions. The reactivity of the molecule in such reactions is influenced by its specific substitution pattern, particularly the presence of the ortho-methyl and meta-nitro groups relative to the hydroxyl group. While specific studies on 4-Hydroxy-2-methyl-5-nitrobenzoic acid are not extensively detailed in publicly available literature, its decarboxylation behavior can be inferred from established principles for substituted aromatic carboxylic acids.

Several catalytic systems have been developed for the decarboxylation of a wide range of aromatic carboxylic acids. These include methods utilizing transition metals like copper, iridium, palladium, and rhodium. researchgate.netnih.govrwth-aachen.de For example, cationic iridium complexes have been shown to effectively catalyze the decarboxylation of various electron-rich and electron-poor aromatic carboxylic acids. researchgate.net Another approach involves bimetallic iron-ruthenium nanoparticles which are effective for the selective decarboxylation of hydroxybenzoic acid derivatives. nih.govrwth-aachen.de Thermal decomposition is another pathway, with studies on nitrobenzoic acid isomers indicating that they undergo significant exothermic decomposition at elevated temperatures. scielo.br

The conditions for these transformations vary widely, as summarized in the table below.

| Method | Typical Catalysts/Reagents | General Conditions | Key Findings |

|---|---|---|---|

| Catalytic (Transition Metal) | Copper (Cu), Iridium (Ir), Palladium (Pd), Rhodium (Rh), Silver (Ag) | High temperatures (e.g., 110°C or higher), often in solvents like DMF or under amine-free conditions. rsc.orgresearchgate.net | Electron-withdrawing groups can facilitate the reaction. Ortho-substituents may play a key coordinating role. rsc.org |

| Catalytic (Nanoparticles) | Bimetallic nanoparticles (e.g., Iron-Ruthenium) | Requires a hydrogen atmosphere for high selectivity and yields. nih.govrwth-aachen.de | Effective for hydroxybenzoic acid derivatives and can be combined with tandem reductions of other functional groups like nitro groups. nih.gov |

| Thermal Decomposition | Heat | Elevated temperatures (e.g., 120-210°C), often studied by techniques like Differential Scanning Calorimetry (DSC). scielo.br | Nitrobenzoic acids show significant exothermic behavior, indicating a potential for thermal runaway if not controlled. scielo.br |

Formation of Amides and Other Carboxylic Acid Derivatives

The carboxyl group of 4-Hydroxy-2-methyl-5-nitrobenzoic acid is a versatile functional handle for the synthesis of various derivatives, most notably amides. The formation of an amide bond typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. nih.gov

A common strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or anhydride. researchgate.net Acyl chlorides can be readily prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with primary or secondary amines to yield the corresponding amide.

Alternatively, a wide array of coupling reagents can be employed to facilitate direct amidation from the carboxylic acid and amine, avoiding the isolation of a more reactive intermediate. nih.govresearchgate.net These reagents, which include carbodiimides and phosphonium (B103445) salts, activate the carboxylic acid in situ. nih.gov Recent advancements have also focused on catalytic methods for direct amide synthesis, which are more atom-economical. rsc.orgdiva-portal.org These can involve catalysts based on boron, titanium, or other Lewis acids. diva-portal.orgorganic-chemistry.org

The synthesis of other derivatives, such as esters, can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The general pathways for the formation of these derivatives are outlined below.

| Derivative | Synthetic Pathway | Typical Reagents | General Conditions |

|---|---|---|---|

| Amide | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) | Step 1 is often performed neat or in an inert solvent. Step 2 is typically done in the presence of a base to neutralize the HCl byproduct. |

| Amide | Direct Coupling | Amine, plus a coupling agent (e.g., DCC, EDC, HATU) | Mild conditions, often at room temperature in solvents like DCM or DMF. |

| Amide | Direct Catalytic Amidation | Amine, plus a catalyst (e.g., Boronic acids, Ti(OⁱPr)₄) | Often requires elevated temperatures to drive off water. diva-portal.org |

| Ester | Fischer Esterification | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) | Typically requires refluxing conditions with excess alcohol to drive the equilibrium. |

| Acid Anhydride | Reaction with Acyl Chloride | An activated carboxylic acid derivative (e.g., an acyl chloride) | Reaction of a carboxylate salt with an acyl chloride. |

Examination of Substituent Effects on Aromatic Reactivity and Regioselectivity

The chemical behavior of the aromatic ring in 4-Hydroxy-2-methyl-5-nitrobenzoic acid during electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its four substituents: hydroxyl (-OH), methyl (-CH₃), nitro (-NO₂), and carboxylic acid (-COOH). These groups modulate the nucleophilicity of the ring and direct the position of incoming electrophiles. fiveable.melumenlearning.com

Substituent Analysis:

-OH (Hydroxyl): This is a powerful activating group and an ortho, para-director. quora.com It donates electron density to the ring via a strong resonance effect (+R), which outweighs its inductive electron withdrawal (-I). libretexts.orglibretexts.org

-CH₃ (Methyl): This is a weakly activating group and an ortho, para-director. It donates electron density through induction and hyperconjugation. libretexts.orglibretexts.org

-NO₂ (Nitro): This is a potent deactivating group and a meta-director. It strongly withdraws electron density from the ring through both resonance (-R) and inductive (-I) effects. lumenlearning.commsu.edunumberanalytics.com

-COOH (Carboxylic Acid): This is also a deactivating group and a meta-director, withdrawing electron density via resonance and induction. quora.com

| Substituent | Position | Effect on Reactivity | Directing Effect | Dominant Electronic Effect |

|---|---|---|---|---|

| -OH | 4 | Strongly Activating | Ortho, Para | +R (Resonance Donation) |

| -CH₃ | 2 | Weakly Activating | Ortho, Para | Inductive Donation / Hyperconjugation |

| -NO₂ | 5 | Strongly Deactivating | Meta | -R (Resonance Withdrawal) / -I (Inductive Withdrawal) |

| -COOH | 1 | Deactivating | Meta | -R (Resonance Withdrawal) / -I (Inductive Withdrawal) |

The directing effects of the substituents determine the position of substitution. The final regiochemical outcome is a result of the interplay between these groups, where the most powerful activating group typically controls the position of substitution.

The hydroxyl group at C4 strongly directs incoming electrophiles to its ortho positions (C3 and C5).

The methyl group at C2 directs to its ortho (C3, as C1 is blocked) and para (C5) positions.

The nitro group at C5 directs to its meta positions (C1 and C3).

The carboxylic acid group at C1 directs to its meta positions (C3 and C5).

Analyzing the available positions on the ring:

Position 3: This position is ortho to the strongly activating -OH group, ortho to the weakly activating -CH₃ group, meta to the deactivating -NO₂ group, and meta to the deactivating -COOH group. All directing effects converge to activate this position, making it the most probable site for electrophilic attack.

Position 5: This position is blocked by the nitro group.

Position 6: This position is ortho to the deactivating -COOH and meta to the activating -OH group. It is also subject to significant steric hindrance from the adjacent carboxyl and methyl groups.

Therefore, electrophilic aromatic substitution on 4-Hydroxy-2-methyl-5-nitrobenzoic acid is predicted to occur predominantly at position 3 .

In Depth Spectroscopic and Structural Characterization of 4 Hydroxy 2 Methyl 5 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 4-Hydroxy-2-methyl-5-nitrobenzoic acid by providing detailed information about the chemical environment of each proton and carbon atom.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 4-Hydroxy-2-methyl-5-nitrobenzoic acid is anticipated to display distinct signals corresponding to the aromatic protons, the methyl group, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nitro group and carboxylic acid group will deshield adjacent protons, shifting their signals downfield, while the electron-donating hydroxyl and methyl groups will cause an upfield shift for nearby protons.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. The chemical shifts of the aromatic carbons are modulated by the attached functional groups, with carbons bonded to electron-withdrawing groups appearing at lower field and those bonded to electron-donating groups at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Hydroxy-2-methyl-5-nitrobenzoic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (Aromatic, position 3) | 7.5-8.0 | - |

| H (Aromatic, position 6) | 8.0-8.5 | - |

| H (Methyl, position 2) | 2.3-2.6 | - |

| H (Hydroxyl, position 4) | 10.0-12.0 (broad) | - |

| H (Carboxylic Acid) | 12.0-14.0 (broad) | - |

| C (Carboxylic Acid) | - | 165-175 |

| C (Aromatic, position 1) | - | 120-130 |

| C (Aromatic, position 2) | - | 135-145 |

| C (Aromatic, position 3) | - | 115-125 |

| C (Aromatic, position 4) | - | 155-165 |

| C (Aromatic, position 5) | - | 140-150 |

| C (Aromatic, position 6) | - | 125-135 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

To further confirm the structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling between the aromatic protons, helping to definitively assign their positions on the ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, aiding in the conformational analysis, particularly regarding the orientation of the carboxylic acid and methyl groups.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides characteristic frequencies for the various functional groups present in 4-Hydroxy-2-methyl-5-nitrobenzoic acid, offering a molecular fingerprint of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Hydroxy-2-methyl-5-nitrobenzoic acid is expected to show a number of characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. The phenolic O-H stretch would likely appear as a broad band around 3200-3600 cm⁻¹. The C=O stretching of the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as two strong bands near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for 4-Hydroxy-2-methyl-5-nitrobenzoic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| O-H Stretch (Phenol) | 3200-3600 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Methyl) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| NO₂ Asymmetric Stretch | 1500-1550 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The symmetric stretching of the nitro group, which is strong in the Raman spectrum, is expected around 1300-1350 cm⁻¹. The aromatic ring vibrations, especially the ring breathing modes, will also give rise to characteristic and often intense Raman signals. The C=O stretch of the carboxylic acid will also be observable.

Table 3: Predicted Raman Shifts for 4-Hydroxy-2-methyl-5-nitrobenzoic acid

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | 990-1010 | Strong |

| NO₂ Symmetric Stretch | 1300-1350 | Strong |

| C=C Stretch (Aromatic) | 1580-1620 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For 4-Hydroxy-2-methyl-5-nitrobenzoic acid (C₈H₇NO₅), the molecular weight is 197.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 197. Subsequent fragmentation would likely involve the loss of small, stable molecules. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (·OH, M-17) and the loss of a carboxyl group (·COOH, M-45). The nitro group can also be lost as NO₂ (M-46). The presence of the methyl group might lead to the formation of a stable tropylium-like ion.

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Hydroxy-2-methyl-5-nitrobenzoic acid

| m/z | Proposed Fragment |

|---|---|

| 197 | [M]⁺ (Molecular Ion) |

| 180 | [M - OH]⁺ |

| 152 | [M - COOH]⁺ |

| 151 | [M - NO₂]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, the inherent polarity and low volatility of carboxylic acids like 4-Hydroxy-2-methyl-5-nitrobenzoic acid necessitate derivatization prior to GC-MS analysis. A common and effective strategy is the conversion of the polar functional groups (carboxylic acid and hydroxyl) into less polar, more volatile derivatives.

Derivatization:

A prevalent method for derivatizing compounds with active hydrogens is silylation , typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic protons of the carboxylic acid and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation.

Expected Fragmentation Pattern:

For instance, the mass spectrum of 2-methyl-5-nitrobenzoic acid shows a molecular ion and fragments corresponding to the loss of the nitro group and the carboxylic acid group. nist.gov Similarly, the GC-MS analysis of 4-hydroxybenzoic acid after silylation reveals characteristic fragments from the loss of TMS and the carboxyl group. researchgate.net

Table 1: Predicted Key Mass Fragments for TMS-Derivatized 4-Hydroxy-2-methyl-5-nitrobenzoic acid

| Fragment | Description | Predicted m/z |

| [M]+• | Molecular Ion | 341 |

| [M-15]+ | Loss of a methyl group from a TMS group | 326 |

| [M-45]+ | Loss of the nitro group | 296 |

| [M-73]+ | Loss of a TMS group | 268 |

| [M-117]+ | Loss of the COOTMS group | 224 |

Note: The predicted m/z values are based on the derivatization of both the hydroxyl and carboxylic acid groups with TMS.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like 4-Hydroxy-2-methyl-5-nitrobenzoic acid, as it does not typically require derivatization.

Chromatographic Separation:

A reversed-phase high-performance liquid chromatography (HPLC) method would be the standard approach for the separation of this compound. A C18 stationary phase is commonly employed for the analysis of benzoic acid derivatives. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a small amount of an acid modifier, like formic acid, to ensure good peak shape and promote ionization. For instance, a method for separating 2-Methyl-5-nitrobenzoic acid utilizes a mobile phase of acetonitrile and water with phosphoric acid, with the note that formic acid should be substituted for mass spectrometry compatibility. sielc.com

Mass Spectrometric Detection:

Electrospray ionization (ESI) is the most probable ionization technique for this analyte, typically operated in negative ion mode to deprotonate the acidic carboxylic acid and hydroxyl groups, yielding a prominent [M-H]- ion. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) of the [M-H]- precursor ion would induce fragmentation, providing structural information.

Expected Fragmentation in MS/MS:

The fragmentation of the [M-H]- ion of 4-Hydroxy-2-methyl-5-nitrobenzoic acid is anticipated to involve the loss of small neutral molecules.

Table 2: Predicted LC-MS/MS Fragmentation of 4-Hydroxy-2-methyl-5-nitrobenzoic acid in Negative Ion Mode

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 196 | 152 | CO2 (44 Da) |

| 196 | 150 | NO2 (46 Da) |

Note: These predictions are based on the general fragmentation patterns of nitroaromatic and carboxylic acid compounds.

Atmospheric Pressure Chemical Ionization (APCI) and Photoionization (APPI) Techniques

While ESI is the most common ionization method for this type of analyte, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) represent viable alternative or complementary techniques, particularly for less polar compounds or when ESI produces a weak signal.

APCI: This technique is suitable for a wide range of analytes and is generally less susceptible to matrix effects than ESI. For 4-Hydroxy-2-methyl-5-nitrobenzoic acid, APCI would likely operate in the negative ion mode, similar to ESI, to produce the [M-H]- ion. The ionization process in APCI is initiated by a corona discharge, which ionizes the mobile phase vapor, and these reagent ions then transfer charge to the analyte molecules.

APPI: APPI utilizes photons to ionize the analyte molecules. It can be particularly advantageous for nonpolar compounds that are difficult to ionize by ESI or APCI. For 4-Hydroxy-2-methyl-5-nitrobenzoic acid, direct APPI might be challenging, but the use of a dopant could facilitate ionization.

Both APCI and APPI can provide valuable information on the molecular weight of the compound and, when coupled with tandem mass spectrometry, can aid in structural elucidation. The choice between these techniques often depends on the specific LC conditions and the presence of co-eluting matrix components.

Electronic Absorption Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores. The benzoic acid core, along with the hydroxyl, methyl, and nitro substituents in 4-Hydroxy-2-methyl-5-nitrobenzoic acid, constitutes a chromophoric system that absorbs light in the UV region.

The UV spectrum of a substituted benzene ring is influenced by the electronic nature of its substituents. The hydroxyl group is an activating, auxochromic group that typically causes a bathochromic (red) shift in the absorption maxima. The nitro group is a deactivating, chromophoric group that also leads to a significant red shift. The methyl group has a weaker, hyperchromic effect.

The UV spectrum of 4-hydroxybenzoic acid in ethanol (B145695) exhibits an absorption maximum around 254 nm. nist.gov The introduction of a nitro group, as seen in 4-nitrobenzoic acid, results in a red-shifted absorption maximum. The combined electronic effects of the hydroxyl, methyl, and nitro groups in 4-Hydroxy-2-methyl-5-nitrobenzoic acid are expected to result in a complex UV spectrum with absorption maxima shifted to longer wavelengths compared to monosubstituted benzoic acids.

The primary electronic transitions responsible for the UV absorption in this molecule are π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl and nitro groups. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group in conjugation with the benzene ring will likely lead to intramolecular charge transfer (ICT) bands, which are sensitive to solvent polarity.

Table 3: Expected UV-Vis Absorption Data for 4-Hydroxy-2-methyl-5-nitrobenzoic acid in a Polar Solvent

| Compound | λmax (nm) | Electronic Transition | Reference/Prediction |

| 4-Hydroxybenzoic acid | ~254 | π → π | nist.gov |

| 4-Nitrobenzoic acid | ~268 | π → π | nist.gov |

| 4-Hydroxy-2-methyl-5-nitrobenzoic acid | >270 | π → π* and ICT | Predicted |

Note: The predicted λmax is an estimation based on the additive effects of the substituents on the benzene chromophore.

Computational Chemistry and Theoretical Modeling of 4 Hydroxy 2 Methyl 5 Nitrobenzoic Acid Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For a molecule like 4-Hydroxy-2-methyl-5-nitrobenzoic acid, DFT calculations would typically be initiated using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). This approach allows for the accurate prediction of the molecule's structure and electronic characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation (the ground state) is found.

For 4-Hydroxy-2-methyl-5-nitrobenzoic acid, this analysis would involve examining the rotational possibilities (conformations) of the hydroxyl (-OH), carboxyl (-COOH), and nitro (-NO2) groups attached to the benzene (B151609) ring. The orientation of the carboxyl group relative to the ring, in particular, can lead to different conformers (e.g., cis and trans). DFT calculations would determine the relative energies of these conformers to identify the most stable structure. Key geometric parameters such as bond lengths, bond angles, and dihedral angles for this optimized structure would be calculated.

Prediction and Scaling of Vibrational Frequencies

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various modes of vibration, such as stretching, bending, and torsion of the chemical bonds. The results are often presented as a theoretical infrared (IR) and Raman spectrum.

The calculated (harmonic) frequencies are typically higher than those observed experimentally due to the neglect of anharmonicity and the use of finite basis sets. To improve the agreement with experimental data, the computed frequencies are uniformly scaled using specific scaling factors. For instance, studies on similar molecules like 4-methyl-3-nitrobenzoic acid have utilized refined scaling factors to achieve a root mean square (RMS) error as low as 11.68 cm⁻¹ between theoretical and experimental frequencies. researchgate.netscirp.org This process allows for a detailed assignment of the vibrational modes of 4-Hydroxy-2-methyl-5-nitrobenzoic acid, correlating specific spectral bands to the motions of its functional groups (e.g., O-H stretch, C=O stretch, N-O stretch).

Electronic Structure Analysis and Reactivity Prediction

DFT is also employed to analyze the electronic properties of the molecule, providing insights into its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. youtube.comyoutube.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a related compound, 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO gap was calculated to be 5.209 eV, indicating significant charge-transfer interactions within the molecule. researchgate.net A similar analysis for 4-Hydroxy-2-methyl-5-nitrobenzoic acid would quantify its kinetic stability and predict its behavior in chemical reactions.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. For 4-Hydroxy-2-methyl-5-nitrobenzoic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and nitro groups, as well as the hydroxyl group, identifying them as nucleophilic sites. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl and carboxyl protons.

Global and Local Chemical Reactivity Descriptors (e.g., Fukui functions)

To quantify the insights from FMO and MEP analyses, global and local reactivity descriptors are calculated. These descriptors, derived from conceptual DFT, provide numerical values for a molecule's reactivity.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Descriptors , such as Fukui functions, identify the reactivity of specific atomic sites within the molecule. The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the precise identification of the atoms most likely to be involved in nucleophilic (attack by a nucleophile) or electrophilic (attack by an electrophile) reactions.

| Descriptor Type | Examples | Information Provided |

| Global | Chemical Hardness (η), Electronegativity (χ), Electrophilicity (ω) | Overall molecular stability and reactivity. |

| Local | Fukui Functions (f(r)) | Reactivity of individual atomic sites, identifying specific locations for nucleophilic and electrophilic attack. |

Advanced Computational Simulations and Properties of 4-Hydroxy-2-methyl-5-nitrobenzoic Acid Systems

Computational chemistry provides a powerful lens for investigating the properties and behaviors of molecules at an atomic level. For 4-Hydroxy-2-methyl-5-nitrobenzoic acid, advanced computational simulations, such as Molecular Dynamics (MD) and theoretical evaluations of non-linear optical (NLO) properties, offer the potential to unlock a deeper understanding of its dynamic behavior and material characteristics. While comprehensive, dedicated studies on this specific molecule are not extensively available in current literature, this section outlines the principles and methodologies of these computational techniques as they would be applied to 4-Hydroxy-2-methyl-5-nitrobenzoic acid.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of 4-Hydroxy-2-methyl-5-nitrobenzoic acid, MD simulations could provide significant insights into its conformational dynamics, solvation processes, and interactions with other molecules or materials.

A typical MD simulation of the 4-Hydroxy-2-methyl-5-nitrobenzoic acid system would involve the following key steps:

System Setup: A simulation box is defined, containing one or more molecules of 4-Hydroxy-2-methyl-5-nitrobenzoic acid. To simulate its behavior in a particular environment, solvent molecules such as water or an organic solvent would also be included in the box.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable interactions, bringing the system to a local energy minimum.

Equilibration: The system is gradually heated to the desired simulation temperature and the pressure is adjusted to the target value. This phase allows the system to relax and reach a stable state.

Production Run: Following equilibration, the simulation is run for a significant length of time to collect data on the trajectories of the atoms.

Analysis of the resulting trajectories can reveal a wealth of information about the dynamic behavior of 4-Hydroxy-2-methyl-5-nitrobenzoic acid. For instance, simulations could elucidate the preferred conformations of the molecule, the dynamics of the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups, and the rotational freedom of the methyl and nitro groups. In a solution, MD can model how solvent molecules arrange themselves around the solute and the dynamics of this solvation shell.

While specific research on the molecular dynamics of 4-Hydroxy-2-methyl-5-nitrobenzoic acid is limited, studies on related nitroaromatic compounds demonstrate the utility of this approach in understanding molecular interactions and dynamics in various environments.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Theoretical calculations, particularly those based on quantum mechanics, are instrumental in predicting and understanding the NLO properties of molecules. For 4-Hydroxy-2-methyl-5-nitrobenzoic acid, computational methods can be employed to evaluate its potential as an NLO material.

The NLO response of a molecule is determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. A high value of β is a key indicator of a potentially useful NLO material. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are commonly used to compute these properties.

A theoretical evaluation of the NLO properties of 4-Hydroxy-2-methyl-5-nitrobenzoic acid would typically involve:

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Calculation of NLO Properties: Using the optimized geometry, the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are calculated.

The presence of both electron-donating (hydroxyl and methyl groups) and electron-withdrawing (nitro and carboxylic acid groups) substituents on the benzene ring of 4-Hydroxy-2-methyl-5-nitrobenzoic acid suggests the possibility of significant intramolecular charge transfer, which is a key factor for a large NLO response. Computational studies on similar molecules, such as other substituted nitrobenzoic acids, have shown that the nature and position of substituents can dramatically influence the NLO properties.

| Calculated Property | Symbol | Hypothetical Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | Data not available | Debye |

| Mean Polarizability | <α> | Data not available | esu |

| First Hyperpolarizability | βtot | Data not available | esu |

Further computational analysis, such as the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), would provide insights into the charge transfer characteristics of the molecule, which are crucial for understanding its NLO response.

Synthesis and Academic Evaluation of Derivatives and Analogues of 4 Hydroxy 2 Methyl 5 Nitrobenzoic Acid

Rational Design and Synthesis of Novel Aromatic Carboxylic Acid Analogues

The synthesis of the parent compound typically involves the nitration of 4-hydroxy-2-methylbenzoic acid. This reaction generally utilizes a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure the selective addition of the nitro group to the desired position on the benzene (B151609) ring. From this core structure, a structure-guided approach allows for the development of a diverse library of analogues. nih.gov This may involve designing molecules to form new electrostatic interactions, such as strategically positioned hydrogen-bond accepting groups, to interact with specific biological targets. nih.gov

Diversification Strategies for Structural Modifications

A variety of chemical strategies are employed to diversify the 4-hydroxy-2-methyl-5-nitrobenzoic acid scaffold, leading to the creation of derivatives with modified reactivity, solubility, and functional applications. These strategies primarily target the carboxylic acid and nitro functional groups.

The carboxylic acid group is a prime site for modification, readily converted into a range of ester and amide derivatives. ncert.nic.in Esterification can be achieved through various methods, including Fischer–Speier esterification, though yields can sometimes be low for sterically hindered carboxylic acids. nih.gov Alternative methods include the generation of a cesium salt of the carboxylic acid followed by reaction with an alkyl halide like iodomethane, or the use of reagents such as TMS-diazomethane. nih.gov

Amide synthesis can be accomplished through several routes. One common approach involves converting the carboxylic acid to a more reactive acyl halide, which then reacts with an amine. Another method involves the use of coupling agents that facilitate the direct reaction between the carboxylic acid and an amine. A notable diversification route is the synthesis of hydrazides, which are amide-like derivatives formed by reacting an ester form of the acid, such as ethyl 4-hydroxybenzoate, with hydrazine (B178648) hydrate (B1144303). chemmethod.com These hydrazides can serve as intermediates for further modifications. chemmethod.com

Table 1: Examples of Ester and Amide Derivatives

| Derivative Type | General Structure | Synthetic Precursor | Key Reagents |

|---|---|---|---|

| Methyl Ester | R-COOCH₃ | Carboxylic Acid (R-COOH) | TMS-diazomethane or Cs₂CO₃/CH₃I nih.gov |

| General Amide | R-CONR'R'' | Carboxylic Acid (R-COOH) | Amine (HNR'R''), Coupling Agents |

| Hydrazide | R-CONHNH₂ | Ester (R-COOR') | Hydrazine Hydrate (N₂H₄·H₂O) chemmethod.com |

The nitro group at the 5-position is a key functional handle that can be chemically transformed to create amino-benzoic acid analogues. The most significant transformation is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This reaction is commonly performed using catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C). This process yields 5-amino-4-hydroxy-2-methylbenzoic acid, a versatile intermediate for further functionalization. nih.gov

Once the amino group is installed, it can undergo a variety of subsequent reactions. It can be acylated to form amides, alkylated, or used as a nucleophile in substitution reactions. This amino-benzoic acid scaffold is valuable in medicinal chemistry and can be used to synthesize a wide array of compounds with diverse biological activities. nih.gov

Table 2: Conversion of Nitro to Amino Analogue

| Compound Name | Chemical Structure | Key Transformation |

|---|---|---|

| 4-Hydroxy-2-methyl-5-nitrobenzoic acid |  | N/A (Starting Material) |

| 5-Amino-4-hydroxy-2-methylbenzoic acid |  | Nitro Group Reduction |

The functional groups of 4-hydroxy-2-methyl-5-nitrobenzoic acid and its amino derivatives serve as anchor points for annulation reactions, which involve the construction of new rings fused to the original benzene ring. This strategy leads to the formation of complex heterocyclic systems.

For example, the hydrazide derivatives mentioned previously can be cyclized to form 1,3,4-oxadiazole (B1194373) rings. chemmethod.com The amino analogue (5-amino-4-hydroxy-2-methylbenzoic acid) is particularly useful for building heterocyclic structures. The amino group, in conjunction with the adjacent hydroxyl group or the carboxylic acid, can participate in condensation reactions to form a variety of fused rings. For instance, reaction with o-phenylenediamine (B120857) can lead to benzimidazole (B57391) derivatives. nih.gov Furthermore, the catalytic hydrogenation of related azo compounds is a known route to forming benzotriazoles, which are valuable heterocyclic systems. researchgate.net The development of quinoxaline (B1680401) and quinoline (B57606) derivatives from similar aromatic precursors also exemplifies the potential for complex heterocyclic synthesis. nih.govmdpi.com

Table 3: Examples of Heterocyclic Systems Derived from the Scaffold

| Heterocyclic System | Required Intermediate | General Synthetic Strategy | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Hydrazide Derivative | Cyclization via dehydration | chemmethod.com |

| Benzotriazole | Azo-compound derivative | Reductive cyclization | researchgate.net |

| Benzimidazole | Amino-benzoic acid derivative | Condensation with o-phenylenediamine | nih.gov |

| Quinoxaline | Benzofuroxan precursor | Beirut reaction | mdpi.com |

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Understanding the relationship between the structure of the derivatives and their resulting properties is crucial for their academic evaluation and application. Each modification to the 4-hydroxy-2-methyl-5-nitrobenzoic acid scaffold imparts distinct changes in chemical reactivity and physical properties.

Converting the carboxylic acid to an ester, for example, removes the acidic proton, which alters solubility, polarity, and hydrogen bonding capability. The reduction of the electron-withdrawing nitro group to an electron-donating amino group profoundly changes the electron density of the aromatic ring, influencing its reactivity in further reactions like electrophilic aromatic substitution.

Structure-activity relationship (SAR) studies are essential for systematically evaluating these changes. By synthesizing a series of derivatives—for instance, a range of disubstituted benzene compounds—and evaluating their properties, researchers can elucidate key structural motifs responsible for a desired effect. nih.gov Computational tools, such as Density Functional Theory (DFT) calculations, can be used to model and predict the reactivity of functional groups under different conditions, complementing experimental validation. These studies are critical for optimizing a molecule for a specific purpose, whether in medicinal chemistry or materials science. nih.gov

Table 4: Summary of Structure-Property Relationships

| Structural Modification | Effect on Properties | Example of Application/Study |

|---|---|---|

| Esterification of -COOH | Increased lipophilicity; loss of acidity; altered solubility. | Precursors for further synthesis (e.g., hydrazides). chemmethod.com |

| Amidation of -COOH | Introduces hydrogen bond donors/acceptors; changes polarity. | Building blocks for complex molecules. |

| Reduction of -NO₂ to -NH₂ | Increased nucleophilicity; changes electronic properties of the ring. | Intermediate for heterocyclic synthesis. |

| Annulation/Heterocycle Formation | Creates rigid, planar structures; introduces new chemical functionalities. | Development of photo-stabilizers or biologically active agents. researchgate.net |

Exploration of New Chemical Scaffolds with Potential for Advanced Materials Research

The 4-hydroxy-2-methyl-5-nitrobenzoic acid scaffold and its derivatives are being explored for their potential in the field of advanced materials. The rigid aromatic core and multiple functional groups make it an excellent monomer or building block for the synthesis of functional polymers and materials.

Research has indicated its role in the synthesis of dyes and wholly aromatic copolyesters. mdpi.com Aromatic polyesters are of significant academic and industrial interest due to their unique properties, including high thermal resistance, excellent mechanical strength, and low thermal expansion. mdpi.com By incorporating derivatives of hydroxybenzoic acids into a polymer backbone, it is possible to create thermotropic main-chain polyesters with controlled properties. mdpi.com

Furthermore, related heterocyclic derivatives, such as 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, are used as effective photostabilizers for polymers like polystyrene and polyethylene, highlighting the utility of these scaffolds in preventing material degradation. researchgate.net The ability to functionalize the benzoic acid moiety also allows it to be anchored onto surfaces, such as magnetic nanoparticles, to create novel heterogeneous catalysts or functionalized materials. nih.gov This versatility positions the scaffold as a valuable component in the design of new materials with tailored thermal, optical, and chemical properties.

Applications in Advanced Organic Synthesis and Materials Science Research

4-Hydroxy-2-methyl-5-nitrobenzoic Acid as a Pivotal Synthetic Intermediate

4-Hydroxy-2-methyl-5-nitrobenzoic acid serves as a valuable and versatile starting material in the field of organic chemistry. Its substituted benzene (B151609) ring, featuring hydroxyl, methyl, nitro, and carboxylic acid functional groups, provides multiple reaction sites for chemical modification. This structural complexity allows chemists to use it as a foundational component for constructing more elaborate molecules. Its utility is particularly evident in its role as a precursor for creating complex heterocyclic structures and functionalized building blocks intended for specific applications, such as pharmaceuticals.

The strategic placement of functional groups on 4-hydroxy-2-methyl-5-nitrobenzoic acid makes it an important intermediate in multi-step synthetic pathways. It has been identified as a starting material in the synthesis of complex bicyclic heterocyclic derivatives and aminocyclohexyl derivatives with potential antibacterial applications. google.comgoogle.comgoogle.comgoogle.com

In one documented synthetic route, 4-hydroxy-2-methyl-5-nitrobenzoic acid is used to build novel aminocyclohexyl compounds designed to combat resistant bacteria. google.com The process begins with the reaction of 4-hydroxy-2-methyl-5-nitrobenzoic acid with ethyl bromoacetate (B1195939) in the presence of potassium carbonate. google.com This initial step modifies the phenolic hydroxyl group, setting the stage for subsequent transformations that ultimately lead to the complex target molecule. Its incorporation as a foundational element highlights its importance in creating molecules with significant biological activity. google.com

The inherent reactivity of 4-hydroxy-2-methyl-5-nitrobenzoic acid allows it to be readily converted into more complex, functionalized building blocks for further synthetic use. The functional groups—hydroxyl, carboxylic acid, and nitro group—can be selectively targeted to introduce new functionalities and build molecular complexity.

A clear example is the etherification of the hydroxyl group. As described in a patent for antibacterial agents, 4-hydroxy-2-methyl-5-nitrobenzoic acid is treated with ethyl bromoacetate to form a new, more elaborate intermediate. google.com This reaction transforms the initial simple aromatic acid into a bifunctional building block containing both an ether linkage and an ester group, which can then be carried forward through additional synthetic steps. This demonstrates the role of 4-hydroxy-2-methyl-5-nitrobenzoic acid as a precursor that is elaborated upon to generate key structural motifs within a larger synthetic framework.

| Target Molecule Class | Role of 4-Hydroxy-2-methyl-5-nitrobenzoic Acid | Specific Reaction Example | Source |

|---|---|---|---|

| Aminocyclohexyl Derivatives | Starting material for multi-step synthesis | Reaction with ethyl bromoacetate and potassium carbonate to functionalize the hydroxyl group. | google.com |

| Bicyclic Heterocyclic Derivatives | Intermediate/Precursor | Utilized in the synthetic pathway to form the core structure. | google.comgoogle.comgoogle.com |

Research into its Utility for Specialty Chemical Development

While 4-hydroxy-2-methyl-5-nitrobenzoic acid is a documented intermediate in the synthesis of potential pharmaceutical compounds, which are a class of specialty chemicals, broader research into its utility for other specialty applications such as dyes, agrochemicals, or pigments is not extensively detailed in publicly available scientific literature. The molecule's nitroaromatic structure suggests potential as a chromophore or as a precursor in agrochemical synthesis, but specific studies confirming such applications are limited. The development of derivatives for these purposes remains an area for future investigation.

Investigation of its Potential in Materials Science

The potential of 4-hydroxy-2-methyl-5-nitrobenzoic acid in the field of materials science has not yet been substantially explored in published research. The compound's rigid aromatic core and multiple functional groups, which can participate in hydrogen bonding and other intermolecular interactions, theoretically make it an interesting candidate for the development of novel organic materials.

There is currently a lack of specific research demonstrating the use of 4-hydroxy-2-methyl-5-nitrobenzoic acid in the design and synthesis of organic materials like polymers, metal-organic frameworks (MOFs), or other functional materials with tailored properties. Its structure presents possibilities for its use as a monomer in polymerization reactions or as a ligand for creating coordination polymers, though these applications appear to be hypothetical at present.

Detailed exploration of 4-hydroxy-2-methyl-5-nitrobenzoic acid for applications in optoelectronic devices or for its use in supramolecular assembly is not found in the current body of scientific literature. The nitro group can influence electronic properties, and the multiple hydrogen bond donors/acceptors could facilitate self-assembly, suggesting that this compound is a candidate for future research in these advanced materials science domains.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Hydroxy 2 Methyl 5 Nitrobenzoic Acid

Development of Robust Analytical Protocols for Complex Matrices

The analysis of 4-Hydroxy-2-methyl-5-nitrobenzoic acid in complex matrices such as environmental samples (soil, water) or biological fluids (plasma, urine) presents significant challenges due to the presence of interfering substances. The development of robust analytical protocols is essential to ensure accurate and reliable quantification. These protocols typically involve a multi-step process encompassing sample preparation, analyte extraction, and clean-up.

A common strategy for extracting acidic compounds like 4-Hydroxy-2-methyl-5-nitrobenzoic acid from aqueous matrices is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For instance, an acid-base extraction can be employed, where the sample is first acidified to protonate the carboxylic acid and phenolic hydroxyl groups, making the compound more soluble in organic solvents. An extraction with a solvent like ethyl acetate (B1210297) or diethyl ether can then efficiently isolate the analyte from the aqueous phase.